molecular formula C9H13N3O2 B13336206 Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13336206
M. Wt: 195.22 g/mol
InChI Key: BTNHTUZKRXONCB-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core with an ethyl ester group at the 6th position, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-4,7H,2,5-6H2,1H3,(H,10,11)

InChI Key

BTNHTUZKRXONCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=NC=CN2C1

Origin of Product

United States

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